molecular formula C7H4FNO3 B111101 3-Fluoro-5-nitrobenzaldehyde CAS No. 108159-96-2

3-Fluoro-5-nitrobenzaldehyde

Cat. No. B111101
M. Wt: 169.11 g/mol
InChI Key: BNZAUKCPEARMKF-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H4FNO3 . It has an average mass of 169.110 Da and a monoisotopic mass of 169.017517 Da .


Molecular Structure Analysis

The InChI code for 3-Fluoro-5-nitrobenzaldehyde is 1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H . This indicates the presence of 7 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

3-Fluoro-5-nitrobenzaldehyde is a solid substance . It has a molecular weight of 169.11 . The compound should be stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Cyclocondensation for Synthesis of Isoquinolines

3-Fluoro-5-nitrobenzaldehyde plays a role in the synthesis of isoquinolines, as explored by Dar'in et al. (2004). Their research shows that this compound, when reacting with amidines, can yield not only quinazolines but also 3-aminoisoquinolines, offering a new route for synthesizing these compounds (Dar'in, Selivanov, Lobanov, & Potekhin, 2004).

Precursor in Radiopharmaceutical Synthesis

Orlovskaja et al. (2016) developed fluorine-18 labeled derivatives of 3-Fluoro-5-nitrobenzaldehyde for synthesizing radiopharmaceutical agents for positron emission tomography. The derivatives were synthesized with labile protective groups, crucial for automation in modern synthesis apparatus (Orlovskaja, Fedorova, Studentsov, Golovina, & Krasikova, 2016).

Synthesis of 2-Nitroacridines

Rosewear and Wilshire (1981) investigated the reaction of 3-Fluoro-5-nitrobenzaldehyde with arylamines, leading to the synthesis of 2-arylamino-5-nitrobenzaldehydes and their anils. These compounds underwent acid-catalyzed cyclization to form 2-nitro-acridines, a key step in the synthesis of various chemical compounds (Rosewear & Wilshire, 1981).

Synthesis of 2-Aminobenzylidene Derivatives

Xu et al. (2014) demonstrated a stereoselective synthesis of 2-aminobenzylidene derivatives using 3-Fluoro-5-nitrobenzaldehyde. Their approach involved a parallel convergent Knoevenagel–nucleophilic aromatic substitution under mild conditions, offering a novel synthesis method for these derivatives (Xu, Ge, Wang, Luo, Liu, & Yu, 2014).

Solid Support Synthesis of Dibenzo[b,g]1,5-oxazocines

Ouyang and Kiselyov (1999) reported an efficient approach for synthesizing dibenzo[b,g]1,5-oxazocines on a solid support using 3-Fluoro-5-nitrobenzaldehyde. This method yields good purity and high yields, advantageous for the targeted heterocycles' production (Ouyang & Kiselyov, 1999).

Safety And Hazards

3-Fluoro-5-nitrobenzaldehyde is classified as harmful if swallowed, in contact with skin, and if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If swallowed, it is recommended to rinse the mouth and seek medical attention .

properties

IUPAC Name

3-fluoro-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZAUKCPEARMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70545670
Record name 3-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-nitrobenzaldehyde

CAS RN

108159-96-2
Record name 3-Fluoro-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70545670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RD Chambers, G Sandford, J Trmcic… - … Process Research & …, 2008 - ACS Publications
… After reaction with 3,5-dinitrophenylmethanol and pyridine (1 mL), purification by column chromatography gave 3-fluoro-5-nitrobenzaldehyde 5a (0.15 g, 15%) as an orange solid; mp 47…
Number of citations: 40 pubs.acs.org
L Bucher, S Kappler-Gratias, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
… Corrole 17 was synthesized following general procedure C starting from 2.66 mmol (1 equiv., 450 mg) of 3-fluoro-5-nitrobenzaldehyde (2.66 mmol) and 5.32 mmol (2 equiv., 1.52 g) of 5-…
Number of citations: 7 pubs.rsc.org
B Huang, L Xu, N Wang, J Ying, Y Zhao… - Analytical …, 2022 - ACS Publications
Simultaneous enantiomeric analysis is especially important for medicine, food security, and life science. Chiral analysis of multicomponent amine mixtures still faces many challenges. …
Number of citations: 11 pubs.acs.org
S Kappler-Gratias, L Bucher, N Desbois… - RSC Medicinal …, 2020 - pubs.rsc.org
… Corrole 26 was synthesized following general procedure B starting from 2.54 mmol (1 equiv., 430 mg) of 3-fluoro-5-nitrobenzaldehyde and 5.09 mmol (2 equiv., 1.50 g) of 5-(2′,3′,5′,…
Number of citations: 8 pubs.rsc.org

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